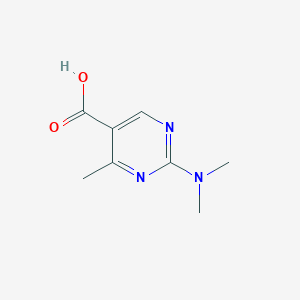

2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-5-6(7(12)13)4-9-8(10-5)11(2)3/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJJRVRVZCLDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356603 | |

| Record name | 2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180283-68-5 | |

| Record name | 2-(Dimethylamino)-4-methyl-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180283-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling the Molecular Blueprint for Drug Discovery

In the landscape of modern drug discovery, the adage 'form follows function' finds a profound resonance in the physicochemical properties of a candidate molecule. These intrinsic characteristics are the bedrock upon which a compound's pharmacokinetic and pharmacodynamic profiles are built. This guide provides an in-depth exploration of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest. Our focus is not merely to list its properties but to dissect the causality behind their significance and to provide robust, field-proven methodologies for their empirical determination. As we navigate through the molecular architecture of this pyrimidine derivative, we will illuminate how each physicochemical parameter serves as a critical signpost in the journey from a promising lead to a viable therapeutic agent.

Compound Identification and Structural Elucidation

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid |

| CAS Number | 180283-68-5 |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

Structural Representation:

The molecular structure of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid is characterized by a central pyrimidine ring, which is a foundational scaffold in numerous biologically active compounds.[1][2][3][4] The strategic placement of a dimethylamino group at the C2 position, a methyl group at C4, and a carboxylic acid at C5 imparts a unique electronic and steric signature to the molecule, profoundly influencing its interactions with biological targets.

Caption: 2D structure of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid.

Physicochemical Properties: A Quantitative Overview

The "drug-likeness" of a molecule is often initially assessed by a set of key physicochemical parameters.[5][6][7] These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. While experimental data for 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid is not extensively available in the public domain, we present a combination of predicted and known values for key descriptors.

| Property | Value/Prediction | Significance in Drug Discovery |

| Melting Point (°C) | Not available | Influences formulation and stability. A sharp melting point is indicative of purity. |

| Boiling Point (°C) | 366.4 ± 34.0 (Predicted) | Relevant for purification and manufacturing processes. |

| pKa | 2.10 ± 0.25 (Predicted) | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| logP | Not available | A measure of lipophilicity, which is critical for membrane permeability and overall ADME profile. |

| Aqueous Solubility | Not available | Directly impacts bioavailability and formulation strategies. |

| Hydrogen Bond Donors | 1 | A key parameter in Lipinski's Rule of Five, influencing membrane permeability. |

| Hydrogen Bond Acceptors | 5 | A key parameter in Lipinski's Rule of Five, influencing solubility and binding. |

The Critical Role of Physicochemical Properties in Drug Development

The journey of a drug from the laboratory to the clinic is fraught with challenges, many of which can be anticipated and mitigated by a thorough understanding of its physicochemical properties.[2] These properties are not mere data points; they are the molecular attributes that dictate how a compound will behave in a biological system.

-

Solubility (Aqueous and Lipid): The ability of a compound to dissolve in both aqueous and lipid environments is a prerequisite for oral bioavailability. Poor aqueous solubility can lead to inefficient absorption from the gastrointestinal tract, while inadequate lipid solubility can hinder its ability to cross cellular membranes to reach its target.

-

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a crucial measure of a drug's lipophilicity. A delicate balance is required; while a certain degree of lipophilicity is necessary for membrane permeation, excessively high logP values can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. According to Lipinski's Rule of Five, an orally active drug candidate should ideally have a logP value less than 5.[6][7][8]

-

Ionization Constant (pKa): The pKa of a molecule determines its charge state at a given pH. Since the pH varies throughout the body (e.g., stomach vs. intestines vs. blood), the ionization state of a drug will change. This, in turn, affects its solubility, permeability, and ability to bind to its target receptor.

Synthesis and Characterization

A potential synthetic pathway could involve the reaction of N,N-dimethylguanidine with an appropriate three-carbon building block containing the methyl and carboxylic acid functionalities, followed by cyclization to form the pyrimidine ring.

General Characterization Workflow:

Following synthesis, the identity and purity of the compound would be rigorously confirmed using a suite of analytical techniques.

Caption: General workflow for synthesis and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the C-N bonds of the pyrimidine ring and dimethylamino group.

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are employed to assess the purity of the final compound.

Experimental Protocols for Physicochemical Profiling

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A pure compound will have a sharp melting range (typically 0.5-1°C), while impurities will broaden and depress the melting range.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.

-

Initial Determination: The temperature is increased rapidly to obtain an approximate melting point.

-

Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20°C below the approximate melting point. The temperature is then increased slowly, at a rate of 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Caption: Workflow for melting point determination.

Determination of Aqueous Solubility

Rationale: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is a critical parameter for predicting oral absorption and for designing appropriate formulations.

Methodology: Shake-Flask Method

-

Solution Preparation: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.

Caption: Shake-flask method for solubility determination.

Determination of the Octanol-Water Partition Coefficient (logP)

Rationale: The logP value is the logarithm of the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a key indicator of lipophilicity and a predictor of membrane permeability.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Compound Addition: A known amount of the compound is dissolved in the aqueous or octanolic phase.

-

Partitioning: The two phases are combined in a sealed container and agitated until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV or LC-MS).

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The logP is the base-10 logarithm of P.

Determination of the Ionization Constant (pKa)

Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this represents the equilibrium between the neutral acid and the anionic carboxylate.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of inflection on the curve. The pKa is the pH at the half-equivalence point.

Alternative Methodology: UV-Vis Spectrophotometry

For compounds with a chromophore that changes its absorbance upon ionization, UV-Vis spectrophotometry can be a highly sensitive method for pKa determination.

-

Buffer Preparation: A series of buffers with precisely known pH values are prepared.

-

Sample Preparation: A stock solution of the compound is prepared and diluted to the same final concentration in each of the different pH buffers.

-

Spectral Acquisition: The UV-Vis absorbance spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Conclusion: A Roadmap for Preclinical Development

This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid. While a complete experimental dataset for this specific molecule is not yet publicly available, the predicted values and the detailed experimental protocols outlined herein offer a robust framework for its thorough characterization. For researchers in drug discovery and development, a deep understanding and empirical validation of these properties are not merely academic exercises; they are essential steps in de-risking a compound and paving the way for its successful progression through the preclinical and clinical phases. The pyrimidine scaffold continues to be a rich source of therapeutic innovation, and a meticulous approach to understanding the physicochemical nuances of its derivatives will undoubtedly accelerate the discovery of new and effective medicines.

References

-

Pyrimidine derivatives in drug discovery. A comprehensive review on the synthesis and medicinal importance of pyrimidines. Available at: [Link]

-

Experimental determination of pKa. A resource detailing various methods for pKa determination. Available at: [Link]

-

Thermodynamic solubility assays. An overview of experimental methods for determining the solubility of drug candidates. Available at: [Link]

-

Synthesis of pyrimidine derivatives. A research article describing synthetic routes to pyrimidine-based compounds. Available at: [Link]

-

Physicochemical properties and drug design. A review on the impact of physicochemical properties on drug discovery and development. Available at: [Link]

-

Characterization of organic compounds. A guide to the analytical techniques used for the characterization of newly synthesized molecules. Available at: [Link]

-

Biginelli Reaction. A description of a classic multi-component reaction for the synthesis of dihydropyrimidines. Available at: [Link]

-

PubChem Database. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. researchgate.net [researchgate.net]

The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Privileged 2-Aminopyrimidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminopyrimidine core is a preeminent example of such a "privileged scaffold".[1] Its intrinsic chemical properties, particularly the arrangement of nitrogen atoms, confer upon it the ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. This makes it an exceptionally versatile building block for designing ligands that can bind with high affinity and specificity to a diverse array of biological targets.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-aminopyrimidine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships that govern how structural modifications of this scaffold influence biological activity, with a focus on its role in developing kinase inhibitors, anticancer agents, and other therapeutics.

Synthetic Strategies: Accessing Chemical Diversity

The exploration of SAR is fundamentally enabled by synthetic chemistry's ability to generate a wide range of analogues. The 2-aminopyrimidine scaffold is amenable to several robust synthetic routes, allowing for systematic modification of the core and its substituents.

Protocol 1: Condensation of β-Dicarbonyl Compounds with Guanidine

A foundational and highly efficient method for constructing the 2-aminopyrimidine ring involves the condensation of guanidine with β-dicarbonyl compounds or their synthetic equivalents.[1] This approach is advantageous as it allows for the direct incorporation of various substituents onto the pyrimidine ring, thereby facilitating the exploration of their impact on biological activity.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the selected β-dicarbonyl compound (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in a suitable solvent, such as ethanol or isopropanol.

-

Base Addition: Add a base, typically sodium ethoxide or sodium hydroxide (1.5 equivalents), to the reaction mixture to deprotonate the guanidine hydrochloride.

-

Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid), reduce the solvent volume under vacuum, and precipitate the product by adding water. The crude product can then be purified by recrystallization or column chromatography.

The choice of the starting β-dicarbonyl compound is a critical experimental decision as it directly dictates the substitution pattern at the 4- and 6-positions of the pyrimidine ring, which, as we will see, is crucial for modulating kinase selectivity and overall potency.

Protocol 2: Nucleophilic Substitution on Dihalogenated Pyrimidines

Another widely employed and versatile strategy involves the nucleophilic aromatic substitution (SNAr) of dihalogenated 2-aminopyrimidines, most commonly 2-amino-4,6-dichloropyrimidine.[3][4][5] This method provides a straightforward avenue to a diverse library of derivatives by reacting the starting material with various amines.

Step-by-Step Methodology:

-

Reactant Mixture: In a reaction vessel, combine 2-amino-4,6-dichloropyrimidine (1 equivalent) and the desired amine (1-2 equivalents) in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to scavenge the HCl generated during the reaction.

-

Heating: Heat the reaction mixture, often under microwave irradiation for enhanced efficiency, to a temperature between 80-120 °C.[6]

-

Purification: After completion, the reaction mixture is typically subjected to an aqueous work-up, followed by purification of the product by flash chromatography.

This protocol's strength lies in its modularity. The vast commercial availability of primary and secondary amines allows for the rapid generation of extensive libraries, enabling a thorough investigation of the SAR at the 4- and 6-positions.

Caption: Synthetic routes to 2-aminopyrimidine derivatives.

Structure-Activity Relationship of 2-Aminopyrimidine Derivatives

The biological activity of 2-aminopyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the pyrimidine ring and the exocyclic amino group. The following sections dissect the SAR of this scaffold against several important classes of biological targets.

As Kinase Inhibitors: Targeting the ATP-Binding Site

A significant portion of research on 2-aminopyrimidine derivatives has focused on their utility as kinase inhibitors.[7] This is largely because the 2-aminopyrimidine scaffold can act as a bioisostere for the purine ring of ATP, enabling it to effectively compete for binding within the ATP-binding pocket of kinases.[7][8]

Epidermal Growth Factor Receptor (EGFR) Inhibitors:

The 2-aminopyrimidine core is a key feature in several EGFR inhibitors. The SAR for this target reveals several critical insights:

-

The 2-Anilino Moiety: A substituted aniline at the 2-position is often crucial for potent EGFR inhibition. The nature of the substituent on the aniline ring can modulate potency and selectivity.

-

Covalent Inhibition: The introduction of a Michael acceptor, such as an acrylamide group, at the 4-position of the pyrimidine ring can lead to irreversible inhibition of EGFR by forming a covalent bond with a cysteine residue (Cys797) in the active site.[9]

-

Tuning for Mutant Selectivity: In the context of non-small cell lung cancer (NSCLC), specific modifications are aimed at achieving selectivity for mutant forms of EGFR (e.g., L858R/T790M) over the wild-type (WT) enzyme to minimize off-target toxicity.[9] For instance, the introduction of a chloro-group at the α-position of the Michael acceptor in some derivatives has been shown to retain excellent potency against the L858R/T790M mutant while displaying significant selectivity over EGFR-WT.[9]

| Compound Ref. | R1 (Position 4) | R2 (Position 5) | R3 (2-Anilino substituent) | Target | IC50 (nM) | Citation |

| 8a | Chloro-substituted Michael acceptor | H | 3-ethynylphenyl | EGFR L858R/T790M | 3.9 | [9] |

| 45 | (S)-configured acrylamide | H | N/A (fused ring system) | EGFR L858R/T790M | 23.3 | [8] |

| 46 | Substituted aniline | H | 3-chloro-4-fluorophenyl | EGFR | 3.76 | [10] |

Cyclin-Dependent Kinase (CDK) Inhibitors:

The dysregulation of CDKs is a hallmark of many cancers, making them attractive therapeutic targets. 2-Aminopyrimidine derivatives have been successfully developed as potent CDK inhibitors.[11][12][13]

-

Selectivity is Key: A major challenge in developing CDK inhibitors is achieving selectivity over the various CDK isoforms to avoid off-target effects.[11]

-

Substitution at the 4- and 5-Positions: The substituents at the 4- and 5-positions of the pyrimidine ring play a critical role in determining CDK selectivity. For example, the introduction of a pyrazolyl group at the 4-position has led to a potent class of CDK2 inhibitors with selectivity over CDKs 1, 4, 6, 7, and 9.[11]

-

The 2-Amino Substituent: The substituent on the exocyclic amino group also significantly influences potency and selectivity. In a series of pyrrolo[2,3-d]pyrimidine derivatives, replacing an aniline with a 2-aminopyridine led to a clear preference for CDK4/6 inhibition.[12]

Caption: Key positions for SAR modulation on the 2-aminopyrimidine scaffold.

As β-Glucuronidase Inhibitors

Elevated levels of β-glucuronidase are associated with various pathologies, including certain cancers. A study of twenty-seven 2-aminopyrimidine derivatives identified potent inhibitors of this enzyme.[3][4][5][14]

-

High Potency Achieved: One derivative, compound 24 in the study, demonstrated exceptional inhibitory activity with an IC50 of 2.8 ± 0.10 µM, significantly more potent than the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[3][5]

-

Substituent Dependence: The inhibitory activity was highly dependent on the nature of the substituent introduced via nucleophilic substitution on a 2-amino-4,6-dichloropyrimidine starting material.[3][15] Most of the other synthesized derivatives showed moderate to no significant inhibition, highlighting the stringent steric and electronic requirements for effective binding to the enzyme's active site.[3][15]

| Compound | IC50 (µM) | Citation |

| Compound 24 | 2.8 ± 0.10 | [3][5] |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | [3][5] |

As Antimicrobial Agents

The 2-aminopyrimidine scaffold has also been explored for its antimicrobial properties, particularly in the context of combating antimicrobial resistance.[2][16] These derivatives have shown promise as anti-biofilm agents.[16][17]

-

Biofilm Inhibition: Certain aryl 2-aminopyrimidine analogs have been shown to inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA).[16]

-

Scaffold Hopping: A "scaffold hopping" approach, replacing a 2-aminoimidazole core with a 2-aminopyrimidine, has yielded compounds with potent anti-biofilm activity.[16] The most active compounds in one study displayed IC50 values for biofilm inhibition in the range of 17-26 µM.[16]

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[18][19] The 2-aminopyrimidine scaffold itself can be considered a bioisostere of the purine nucleus.[7] Furthermore, bioisosteric replacements within 2-aminopyrimidine derivatives have been explored. For instance, 2-aminopyrimidin-4(1H)-one has been proposed as a novel bioisostere of urea, leading to the discovery of potent CXCR2 antagonists with improved chemical stability.[20]

Conclusion and Future Directions

The 2-aminopyrimidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability allows for extensive exploration of chemical space, and the rich SAR data accumulated over the years provides a strong foundation for rational drug design. Future research will likely focus on leveraging computational methods, such as molecular docking and dynamics simulations, to further refine our understanding of the interactions between 2-aminopyrimidine derivatives and their biological targets.[6][21] This will enable the design of next-generation inhibitors with enhanced potency, selectivity, and improved drug-like properties, ultimately contributing to the development of new and more effective medicines.

References

- The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery - Benchchem.

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available from: [Link]

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.

-

(PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - ResearchGate. Available from: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed. Available from: [Link]

-

Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed. Available from: [Link]

-

Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed. Available from: [Link]

-

A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. Available from: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies - Semantic Scholar. Available from: [Link]

-

2-Aminopyrimidine derivatives as anticancer drugs. - ResearchGate. Available from: [Link]

-

2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists - PubMed. Available from: [Link]

-

2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC - NIH. Available from: [Link]

- Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery - Benchchem.

-

Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - NIH. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC. Available from: [Link]

-

Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides - MDPI. Available from: [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed. Available from: [Link]

- Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships - Benchchem.

-

Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. - I.R.I.S. Available from: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. Available from: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. Available from: [Link]

-

Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Publishing. Available from: [Link]

-

Pyrimidine: a review on anticancer activity with key emphasis on SAR - ResearchGate. Available from: [Link]

-

Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors | Request PDF - ResearchGate. Available from: [Link]

-

Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - MDPI. Available from: [Link]

- BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. Available from: [Link]

- The role of bioisosterism in modern drug design: Current applications and challenges.

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. Available from: [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC. Available from: [Link]

-

Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review - PubMed. Available from: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 9. Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drughunter.com [drughunter.com]

- 19. ctppc.org [ctppc.org]

- 20. 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Precision Amide Coupling of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid

Executive Summary

The coupling of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid presents a unique set of challenges in medicinal chemistry. Unlike simple benzoic acids, this substrate features a "push-pull" electronic system: the electron-deficient pyrimidine ring is modulated by the strong electron-donating dimethylamino group at C2, while the carboxylic acid at C5 is sterically impacted by the adjacent methyl group at C4.

Standard protocols (e.g., EDC/HOBt in DCM) often fail due to poor solubility of the zwitterionic starting material and sluggish reactivity caused by the C4-methyl steric wall. This guide outlines three field-validated protocols designed to overcome these barriers, ensuring high yields and purity for drug discovery applications.

Pre-Reaction Analysis & Mechanistic Insight[1]

The "Push-Pull" & Steric Challenge

The reactivity of the C5-carboxylic acid is governed by two opposing factors:

-

Electronic Deactivation: The pyrimidine ring is naturally electron-deficient, making the carbonyl carbon more electrophilic. However, the 2-dimethylamino group donates electron density into the ring (resonance effect), slightly reducing this electrophilicity compared to a bare pyrimidine.

-

Steric Hindrance (The Critical Factor): The 4-methyl group sits ortho to the carboxylic acid. This creates a steric clash that hinders the approach of bulky coupling reagents and the incoming amine nucleophile.

Solubility Management

In its neutral form, this molecule often behaves as a zwitterion (protonated N1/N3 vs. carboxylate).[1]

-

Incompatible Solvents: DCM, Toluene, Ether (Starting material will remain a suspension).[1]

-

Recommended Solvents: DMF, NMP, or DMSO are essential to break the crystal lattice and solubilize the zwitterion.

Experimental Protocols

Method A: The "Gold Standard" (HATU/DIPEA)

Best for: High-throughput library synthesis, valuable amines, and milligram-scale reactions.[1]

Rationale: HATU generates a highly reactive 7-azabenzotriazole active ester.[1] The nitrogen in the 7-position of the coupling reagent assists in pre-organizing the amine via hydrogen bonding, accelerating the reaction despite the C4-methyl steric hindrance.

Reagents:

-

Acid: 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid (1.0 equiv)[1]

-

Amine: 1.1 – 1.2 equiv[1]

-

Coupling Reagent: HATU (1.2 equiv)[1]

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Protocol:

-

Dissolution: In a dry vial, dissolve the Pyrimidine Acid (1.0 equiv) in anhydrous DMF.

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution should turn yellow/orange. Stir at Room Temperature (RT) for 15 minutes. Critical: This pre-activation step allows the bulky active ester to form before the amine competes.

-

Coupling: Add the Amine (1.1 equiv).[1]

-

Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[1][2]

-

Note: If conversion is <50% after 4 hours, heat to 50°C.[1]

-

-

Workup: Dilute with EtOAc. Wash 3x with 10% LiCl (aq) or saturated NH₄Cl to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

Method B: The "Bulldozer" (Acid Chloride Activation)

Best for: Multi-gram scale-up, unreactive/bulky amines (e.g., anilines), or cost-sensitive projects.[1]

Rationale: Converting the acid to the acid chloride creates the smallest possible electrophile, minimizing the steric interference of the C4-methyl group.

Reagents:

-

Acid: 1.0 equiv[1]

-

Reagent: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2-3 drops)[1]

-

Base: Triethylamine (TEA) (3.0 equiv)[1]

-

Solvent: DCM (for activation step if suspension is stirrable) or THF.[1]

Step-by-Step Protocol:

-

Activation: Suspend the Pyrimidine Acid in dry DCM (or THF if solubility is critical). Cool to 0°C.[1][3]

-

Chlorination: Add catalytic DMF (2 drops). Add Oxalyl Chloride (1.5 equiv) dropwise.[1] Gas evolution (CO/CO₂) will occur.[1]

-

Formation: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves (mostly).

-

Solvent Swap (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride.[1] Redissolve the crude acid chloride in dry DCM or THF.

-

Coupling: Cool the acid chloride solution to 0°C. Add the Amine (1.1 equiv) and TEA (3.0 equiv) simultaneously.

-

Reaction: Stir at RT for 2 hours.

Method C: The "Clean & Green" (T3P - Propylphosphonic Anhydride)

Best for: Avoiding epimerization (not applicable here) and simplified workup (water-soluble byproducts).[1]

Rationale: T3P (supplied as 50% in EtOAc/DMF) is a cyclic anhydride that is extremely efficient for sterically hindered couplings and produces only water-soluble phosphate byproducts.[1]

Protocol:

-

Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or DMF if insoluble).[1]

-

Add Pyridine or DIPEA (4.0 equiv).[1]

-

Add T3P (50% solution, 1.5 equiv) dropwise.[1]

-

Stir at RT.[3] If sluggish, T3P reactions can be safely heated to Reflux (EtOAc) or 80°C (DMF) without decomposition.[1]

-

Workup: simply wash the organic layer with water, 1N NaOH, and 1N HCl.

Visualization: Mechanistic Workflow

The following diagram illustrates the decision logic and the steric environment during activation.

Caption: Decision matrix for coupling 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid, highlighting the steric considerations of the C4-methyl group.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion (<20%) | C4-Methyl Steric Hindrance | Switch to Method B (Acid Chloride) . The chloride is smaller than the OBt/OAt ester, allowing the amine better access. |

| Starting Material Insoluble | Zwitterionic Lattice | Use DMSO or NMP as solvent.[1] Ensure 3-4 equiv of base are used to fully deprotonate the carboxylic acid and break the zwitterion. |

| Product Trapped in DMF | High Boiling Point Solvent | Use 10% LiCl (aq) washes during extraction.[1] This pulls DMF into the aqueous phase effectively. |

| Formation of Anhydride | Excess Coupling Reagent | Ensure stoichiometry of HATU is strictly 1.1–1.2 equiv. Avoid large excesses which can lead to symmetrical anhydride formation.[1] |

References

-

General Pyrimidine Coupling Dynamics: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] Link

-

HATU/HOAt Mechanism & Advantages: Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive.[1][3][5] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

-

T3P Application Note: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][6] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

-

Solubility of Heterocyclic Zwitterions: Joullié, M. M., & Lassen, K. M. (2010).[1] Evolution of amide bond formation. Arkivoc, 2010(8), 189-250.[1][6] Link

Sources

- 1. 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. peptide.com [peptide.com]

- 6. synplechem.com [synplechem.com]

Application Notes and Protocols for Cell-Based Assays Using 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic Acid

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds, including anticancer, antimicrobial, and antiviral agents.[1] Derivatives of pyrimidine are known to interact with a wide range of biological targets, such as kinases, cyclooxygenases, and microbial enzymes, making them a fertile ground for drug discovery.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid in a variety of cell-based assays.

Given the limited publicly available data on the specific biological activities of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid, this guide presents a series of robust, validated protocols for the initial screening and characterization of its potential therapeutic effects. The assays described herein are designed to be starting points for a thorough investigation of this compound's bioactivity.

Compound Handling and Storage

Proper handling and storage of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid are crucial for maintaining its integrity and ensuring reproducible experimental results.

-

Solubility: The solubility of the compound should be determined empirically in relevant solvents, such as dimethyl sulfoxide (DMSO) or ethanol, before preparing stock solutions.

-

Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in a suitable solvent. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the solid compound and its stock solutions at -20°C or lower, protected from light and moisture.

Application 1: Anticancer Activity Screening via Cytotoxicity Assay

A fundamental first step in assessing the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Caption: Workflow of the MTT cytotoxicity assay.

Protocol: MTT Assay

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid in culture medium. It is recommended to perform a broad range of concentrations initially (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., 0.1% DMSO) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

After incubation, carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |

| Untreated Control | 0 | 1.25 | 100% |

| Vehicle Control | 0 | 1.24 | 99.2% |

| Compound X | 0.1 | 1.20 | 96.0% |

| Compound X | 1 | 0.95 | 76.0% |

| Compound X | 10 | 0.62 | 49.6% |

| Compound X | 100 | 0.15 | 12.0% |

Application 2: Antibacterial Activity Screening (Minimum Inhibitory Concentration)

To evaluate the potential of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid as an antibacterial agent, its Minimum Inhibitory Concentration (MIC) should be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6] The broth microdilution method is a standard and efficient way to determine MIC values.[7][8]

Principle of Broth Microdilution Assay

In this assay, a standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. After incubation, the wells are visually inspected for bacterial growth (turbidity). The lowest concentration of the compound that inhibits growth is the MIC.

Caption: Workflow of the viral plaque reduction assay.

Protocol: Plaque Reduction Assay

-

Cell Seeding:

-

Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates and grow until a confluent monolayer is formed.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid in a serum-free medium.

-

Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

-

Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

-

Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Prepare an overlay medium (e.g., 2x medium mixed with 1.2% agarose).

-

After the adsorption period, remove the inoculum and add the overlay medium to each well.

-

Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cells with a crystal violet solution to visualize the plaques.

-

Count the number of plaques in each well.

-

Data Analysis

The percentage of plaque reduction is calculated as follows:

% Plaque Reduction = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100

The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) can be determined by plotting the percentage of plaque reduction against the compound concentration.

Application 4: Kinase Inhibition Screening (Cell-Based Assay)

Many pyrimidine derivatives are known to be potent kinase inhibitors. [3][9]A cell-based kinase assay can determine if 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid affects the activity of specific kinases within a cellular context.

Principle of Cell-Based Kinase Inhibition Assay

These assays typically measure the phosphorylation of a specific substrate of the kinase of interest within intact cells. Inhibition of the kinase by the test compound leads to a decrease in the phosphorylation of the substrate, which can be detected using various methods, such as specific antibodies in an ELISA-based format or luminescence/fluorescence-based reporter systems.

Caption: Principle of a kinase inhibition assay.

Protocol: General Cell-Based Kinase Assay

This protocol provides a general framework. The specific details will vary depending on the kinase of interest and the assay kit used.

-

Cell Culture and Treatment:

-

Culture a cell line that expresses the kinase of interest.

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid for a predetermined amount of time.

-

-

Cell Lysis and Kinase Activity Measurement:

-

Lyse the cells according to the assay kit manufacturer's instructions to release the cellular components.

-

Measure the kinase activity by detecting the level of substrate phosphorylation using the provided reagents (e.g., antibody-based detection or a reporter system).

-

-

Data Analysis:

-

The kinase activity is typically measured as a luminescent or fluorescent signal.

-

Calculate the percentage of kinase inhibition relative to a vehicle-treated control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

References

-

MDPI. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. Retrieved from [Link]

-

bioRxiv. (2026). Biocontrol efficacy of 2-pyrroldione-5-carboxylic acid (2Py-5CA), an antifungal bioactive macromolecule from the endophyte Penicillium oxalicum, against Ramularia collo-cygni in barley. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]

-

Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]

-

ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ScienceDirect. (n.d.). Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Identification of pyrimidine derivatives as hSMG-1 inhibitors. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpyrimidine-5-carboxylic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Retrieved from [Link]

-

World Scientific. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

-

RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. Retrieved from [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

-

INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

-

Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

-

Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Retrieved from [Link]

-

ACS Publications. (n.d.). Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine1-3. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

-

bioRxiv. (2021). Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

protocols.io. (2020). Viral Plaque Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. Retrieved from [Link]

-

Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. PubMed. Retrieved from [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

ResearchGate. (n.d.). Virus Plaque Assay Protocol. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Retrieved from [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. inits.at [inits.at]

Application Notes & Protocols: A Researcher's Guide to the Anticancer Screening of Novel Pyrimidine Compounds

Introduction: The Enduring Promise of Pyrimidines in Oncology

The pyrimidine scaffold is a cornerstone in the architecture of life, forming the essential building blocks of nucleic acids.[1][2][3] This fundamental role has long positioned pyrimidine analogs as "privileged structures" in medicinal chemistry, particularly in the realm of oncology.[4] By mimicking endogenous nucleosides, these compounds can act as antimetabolites, competitively interfering with the synthesis of DNA and RNA, thereby halting the rampant proliferation characteristic of cancer cells.[5][6] Seminal drugs like 5-Fluorouracil and Gemcitabine are testaments to the enduring therapeutic power of this chemical class.[5]

Modern anticancer drug discovery, however, has evolved beyond cytotoxic antimetabolites. The focus has shifted towards targeted therapies that exploit specific vulnerabilities within cancer cells, often arising from dysregulated signaling pathways.[7][8] Excitingly, novel pyrimidine derivatives are at the forefront of this new paradigm, engineered to inhibit key oncogenic signaling cascades, with the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway being a prominent target.[9][10][11][12] Aberrant activation of the PI3K/Akt pathway is a frequent event in a multitude of human cancers, driving tumor growth, survival, and resistance to therapy.[7][12][13][14]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a structured, field-proven framework for the initial anticancer screening of novel pyrimidine compounds. We will move beyond a simple recitation of protocols, delving into the scientific rationale behind each experimental step. This document will equip you with the knowledge to not only execute these assays but also to interpret the data within the broader context of modern cancer biology, ultimately enabling the identification of promising new therapeutic leads.

I. The Initial Screening Cascade: A Multi-Faceted Approach to Identifying Hits

The initial phase of screening is designed to cast a wide net, identifying compounds that exhibit cytotoxic or cytostatic effects against cancer cells from a larger library of novel pyrimidine derivatives. A multi-assay approach is crucial to minimize false positives and negatives and to gain preliminary insights into the potential mechanism of action.

Diagram: The Anticancer Screening Workflow

Caption: A streamlined workflow for the anticancer screening of novel pyrimidine compounds.

A. Foundational Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][15][16][17][18] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[15][18] The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) during their logarithmic growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[10]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[10]

-

-

Compound Treatment:

-

Prepare stock solutions of your novel pyrimidine compounds, typically in DMSO.

-

Create a series of dilutions of each compound in complete culture medium. A common concentration range for initial screening is 0.01 to 100 µM.

-

Carefully aspirate the medium from the wells and add 100 µL of the respective compound dilutions.

-

Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubate the plate for 48 to 72 hours under the same conditions as step 1.

-

-

MTT Addition and Formazan Solubilization:

-

Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]

-

Incubate the plate for an additional 4 hours at 37°C, protected from light.

-

Carefully remove the medium without disturbing the purple formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.[10][15]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration on a logarithmic scale and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |

| PY-001 | MCF-7 | 48 | 8.4 |

| PY-002 | A549 | 48 | 15.2 |

| PY-003 | MCF-7 | 48 | > 100 |

| Doxorubicin | MCF-7 | 48 | 0.5 |

Table 1: Representative data from a primary MTT screen. PY-001 shows promising potency against the MCF-7 breast cancer cell line.

II. Probing the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

Compounds that demonstrate significant cytotoxicity in the primary screen ("hits") should be advanced to secondary assays to elucidate their mechanism of action. Understanding how a compound kills cancer cells is critical. Does it induce programmed cell death (apoptosis), or does it cause the cell cycle to arrest at a particular phase?

A. Detecting Apoptosis: Annexin V & Propidium Iodide Staining

Apoptosis is a highly regulated process of cell suicide that is often dysregulated in cancer. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells via flow cytometry.[3] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[1][3] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with the hit pyrimidine compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

-

After incubation, collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Centrifuge the cell suspension and wash the cells twice with cold 1X PBS.[1]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[1]

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[1]

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[1]

-

Analyze the samples on a flow cytometer as soon as possible.

-

The cell population will be segregated into four quadrants:

-

Lower-Left (Annexin V-/PI-): Live, healthy cells.

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.[1]

-

Upper-Left (Annexin V-/PI+): Necrotic cells.

-

-

B. Analyzing Cell Cycle Progression: Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of a cell population across these phases.[2] PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[2] Therefore, cells in G2/M (with 4N DNA content) will have approximately twice the fluorescence intensity of cells in G0/G1 (with 2N DNA content).

-

Cell Preparation and Fixation:

-

Treat and harvest cells as described for the apoptosis assay.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[11]

-

Incubate on ice for at least 30 minutes or store at -20°C for longer periods.

-

-

Staining:

-

Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase treatment is crucial as PI can also bind to double-stranded RNA.[2][9]

-

Incubate for 30 minutes at room temperature, protected from light.[9][11]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

Quantify the percentage of cells in each phase to determine if the pyrimidine compound induces cell cycle arrest.

-

III. Target Validation: Unveiling the Molecular Mechanism

The data from secondary screening provides crucial clues about the phenotypic effects of your hit compounds. The final step in this initial screening cascade is to investigate the molecular targets. Given that many novel pyrimidine derivatives are designed as kinase inhibitors, a logical next step is to examine their effect on key signaling pathways like the PI3K/Akt/mTOR cascade.[9][10][11][12]

Diagram: The PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling cascade and potential inhibition points for novel pyrimidine compounds.

A. Western Blotting for Key Signaling Proteins

Western blotting is a powerful technique used to detect and quantify specific proteins in a cell lysate. By using antibodies specific to both the total and phosphorylated forms of a protein, we can assess the activation state of a signaling pathway. For the PI3K/Akt pathway, key proteins to probe include Akt (phosphorylated at Ser473) and mTOR (phosphorylated at Ser2448). A decrease in the ratio of phosphorylated protein to total protein following treatment with a pyrimidine compound would strongly suggest inhibition of the pathway.

-

Protein Extraction and Quantification:

-

Treat cells with the pyrimidine compound as previously described.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle shaking.[15]

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.

-

IV. Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial anticancer screening of novel pyrimidine compounds. By progressing from broad cytotoxicity assays to more focused mechanistic studies, researchers can efficiently identify promising lead candidates and gain valuable insights into their modes of action. The structure-activity relationship data gleaned from these initial screens is invaluable for guiding the next phase of medicinal chemistry and lead optimization.[1][2][3] Compounds that demonstrate potent cytotoxicity, induce apoptosis or cell cycle arrest, and modulate a key oncogenic signaling pathway, such as PI3K/Akt, are prime candidates for further preclinical development, including in vivo efficacy studies in animal models.

References

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science. [Link]

-

Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). MDPI. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]

-

Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). MDPI. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PMC. [Link]

-

(PDF) Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). ResearchGate. [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Springer. [Link]

-

Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025). PMC. [Link]

-

Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PMC. [Link]

-

1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). (n.d.). Pressbooks. [Link]

-

Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). Frontiers. [Link]

-

Western blot assay of LC3, AKT, p-AKT, mTOR, p-mTOR, 4EBP1 and β-actin.... (n.d.). ResearchGate. [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC. [Link]

-

Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.). PMC. [Link]

-

PI3K/AKT Pathway Inhibition for Metastatic Castrate-Resistant Prostate Cancer. (2022). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 14. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]